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Compound of Interest

Compound Name: Atto 680 NHS ester

Cat. No.: B12057088 Get Quote

For researchers, scientists, and drug development professionals utilizing fluorescence-based

assays, the selection of the optimal fluorescent dye is paramount for achieving high-quality,

reproducible data. This guide provides a comprehensive review of Atto 680 NHS ester, a
popular fluorescent label in the near-infrared (NIR) spectrum, and objectively compares its

performance against two primary alternatives: Alexa Fluor 680 NHS ester and IRDye 680LT

NHS ester. This comparison is supported by experimental data on their photophysical

properties, conjugate brightness, and photostability, enabling an informed decision for your

specific application.

Quantitative Comparison of Key Performance
Indicators
The selection of a fluorescent dye is often a trade-off between various photophysical

parameters. The following table summarizes the key quantitative data for Atto 680 NHS ester
and its alternatives, facilitating a direct comparison of their performance characteristics.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12057088?utm_src=pdf-interest
https://www.benchchem.com/product/b12057088?utm_src=pdf-body
https://www.benchchem.com/product/b12057088?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12057088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Atto 680 Alexa Fluor 680 IRDye 680LT

Excitation Maximum

(λex)
681 nm 679 nm[1] 676 nm

Emission Maximum

(λem)
698 nm 702 nm[1] 693 nm

Molar Extinction

Coefficient (ε)
125,000 cm⁻¹M⁻¹ 183,000 cm⁻¹M⁻¹ 190,000 cm⁻¹M⁻¹

Fluorescence

Quantum Yield (η)
0.30

Not explicitly stated in

search results

Not explicitly stated in

search results

Reactive Group
N-hydroxysuccinimidyl

(NHS) ester

N-hydroxysuccinimidyl

(NHS) ester[1]

N-hydroxysuccinimidyl

(NHS) ester

Target Functional

Group

Primary amines (e.g.,

lysine residues)

Primary amines (e.g.,

lysine residues)[1]

Primary amines (e.g.,

lysine residues)

Performance Insights and Experimental Data
Brightness: The brightness of a fluorescent dye is a function of both its molar extinction

coefficient and its quantum yield. While Alexa Fluor 680 and IRDye 680LT exhibit higher molar

extinction coefficients than Atto 680, direct comparisons of conjugate brightness are crucial.

Manufacturer literature suggests that IRDye 680LT conjugates can be significantly brighter than

Alexa Fluor 680 conjugates, particularly at higher degrees of labeling, due to reduced self-

quenching.[2] One study demonstrated that the fluorescence intensity of IRDye 680LT-labeled

antibodies continued to increase with the degree of labeling, while Alexa Fluor 680 conjugates

plateaued, indicating self-quenching at higher labeling densities.

Photostability: Photostability, the ability of a dye to resist photobleaching upon exposure to

excitation light, is critical for applications requiring long or repeated imaging sessions. While all

three dyes are generally considered more photostable than traditional fluorophores, some

differences have been reported. In a direct comparison, IRDye 680LT was found to be more

photostable than Alexa Fluor 680. Atto dyes, in general, are known for their excellent thermal

and photostability.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/pdf/A_Comparative_Guide_to_Near_Infrared_NIR_Dyes_Cy7_Alexa_Fluor_790_and_IRDye_800CW.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Near_Infrared_NIR_Dyes_Cy7_Alexa_Fluor_790_and_IRDye_800CW.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Near_Infrared_NIR_Dyes_Cy7_Alexa_Fluor_790_and_IRDye_800CW.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Near_Infrared_NIR_Dyes_Cy7_Alexa_Fluor_790_and_IRDye_800CW.pdf
https://www.ld.ru/w/licor/IRDye_brochure_web.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12057088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Water Solubility: High water solubility is advantageous for labeling reactions in aqueous

buffers, as it can prevent dye aggregation and precipitation of protein conjugates. Both Alexa

Fluor 680 and IRDye 680LT are highly water-soluble. Atto 680 is also described as having good

water solubility.

Experimental Protocols
Protein Labeling with NHS Ester Dyes
This protocol outlines the general steps for labeling proteins, such as antibodies, with Atto 680
NHS ester or its alternatives. Optimization may be required for specific proteins and desired

degrees of labeling.

Materials:

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS)

Atto 680 NHS ester (or alternative dye)

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

Purification column (e.g., Sephadex G-25)

Elution buffer (e.g., PBS)

Procedure:

Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-5

mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine. If the

protein is in a buffer containing amines, dialyze against PBS first.

Dye Preparation: Immediately before use, dissolve the NHS ester dye in a small amount of

anhydrous DMF or DMSO to create a stock solution (e.g., 1-10 mg/mL).

Labeling Reaction: While gently stirring, add the desired molar excess of the dye stock

solution to the protein solution. The optimal dye-to-protein molar ratio typically ranges from
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5:1 to 20:1 and should be determined empirically.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from

light.

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column

(e.g., Sephadex G-25) pre-equilibrated with the elution buffer. The first colored band to elute

is the labeled protein.

Degree of Labeling (DOL) Determination: Calculate the DOL by measuring the absorbance

of the purified conjugate at 280 nm and at the dye's absorption maximum. The following

formula can be used:

DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

Where:

A_max = Absorbance at the dye's λ_max

A_280 = Absorbance at 280 nm

ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹

for IgG)

ε_dye = Molar extinction coefficient of the dye at λ_max

CF = Correction factor (A_280 of the free dye / A_max of the free dye)

Visualizing Experimental Workflows and Concepts
To further clarify the processes and concepts discussed, the following diagrams have been

generated using Graphviz.
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Caption: Experimental workflow for protein labeling with an NHS ester dye.
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Caption: Simplified signaling pathway detection using a fluorescently labeled antibody.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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